2',3',4'-Trihydroxychalcone possesses a characteristic chalcone structure, featuring an open chain of three carbons (α, β, and carbonyl carbon) with two aromatic rings (A and B) attached. Specifically, it contains three hydroxyl (-OH) groups attached to the 2', 3', and 4' positions on the B-ring. This specific hydroxylation pattern is crucial for its interaction with biological targets, especially the estrogen receptor alpha (ERα) [, ].
Research indicates that 2',3',4'-Trihydroxychalcone acts as a unique coagonist for the estrogen receptor alpha (ERα) [, ]. Unlike typical agonists that activate the receptor independently, 2',3',4'-Trihydroxychalcone binds concurrently with estradiol (the primary endogenous estrogen) within the ERα ligand-binding pocket. This co-binding induces a distinct conformational change in ERα, leading to altered gene expression profiles compared to estradiol alone [, ]. This "reprogramming" of ERα activity results in selective modulation of estrogenic effects, suggesting potential for safer and more targeted HRT strategies [, ].
Modulation of Estrogen Receptor Activity: 2',3',4'-Trihydroxychalcone has demonstrated promising activity as an ERα coagonist, selectively modulating estrogenic responses [, ].
Cardioprotective Effects: While not directly addressed in the provided articles, one abstract mentions the cardioprotective effects of 2',3',4'-Trihydroxychalcone []. Further research is needed to explore these effects and their underlying mechanisms.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2